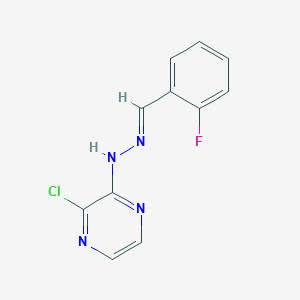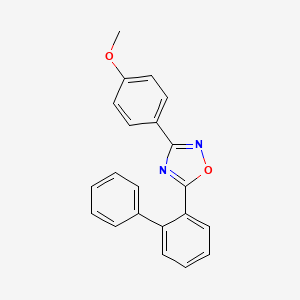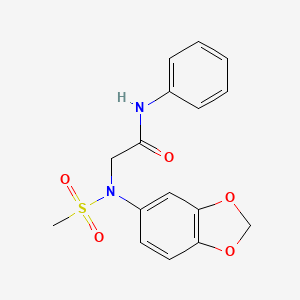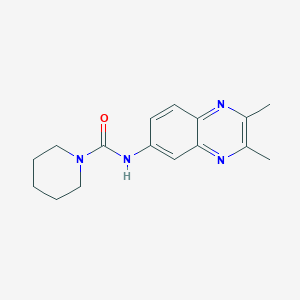![molecular formula C15H13NO4 B5708009 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, also known as MFA-PA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of furoic acid derivatives and has been shown to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is not fully understood, but it is believed to involve the inhibition of protein synthesis. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the activity of the enzyme aminoacyl-tRNA synthetase, which is involved in the process of protein synthesis. Inhibition of this enzyme can lead to the accumulation of uncharged tRNAs, which can activate the amino acid response pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of bacteria and fungi. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has also been shown to reduce the production of proinflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, suggesting that it may have potential as a lipid-lowering agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively simple synthesis method. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using commercially available starting materials, and the final product can be purified using standard chromatography techniques. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
One of the limitations of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid for use in cell culture experiments. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit some toxicity towards normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. One area of research could focus on the development of more soluble derivatives of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could improve its potential as a therapeutic agent. Another area of research could focus on the identification of the specific aminoacyl-tRNA synthetase isoforms that are targeted by 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could provide insight into its mechanism of action. Finally, further studies could be conducted to investigate the potential applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in other areas of scientific research, such as infectious diseases and metabolic disorders.
Conclusion
In conclusion, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is a synthetic compound that has been studied for its potential applications in scientific research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid exhibits interesting biochemical and physiological effects, including cytotoxic effects against cancer cells, inhibition of bacterial and fungal growth, and lipid-lowering effects. While there are some limitations to using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments, it remains a promising candidate for further research in the field of cancer research and beyond.
Synthesis Methods
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using a multistep synthetic route. The first step involves the synthesis of 5-methyl-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylacrylic acid to form 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. The final product can be purified using column chromatography.
Scientific Research Applications
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been studied for its potential applications in scientific research. One of the most interesting applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is in the field of cancer research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of tumor xenografts in mice, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-5-7-13(20-10)15(19)16-12-4-2-3-11(9-12)6-8-14(17)18/h2-9H,1H3,(H,16,19)(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARFULPYQIZEJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)




![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)

